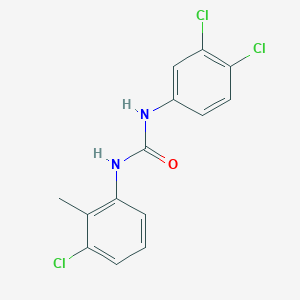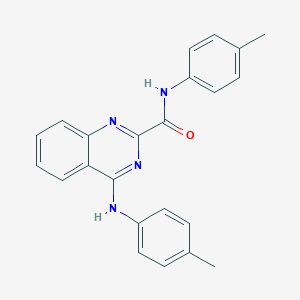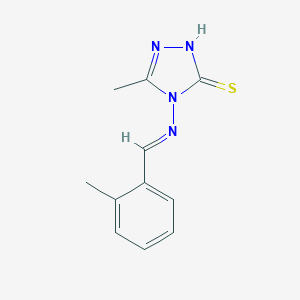
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as TBB or TBBPA, and it is widely used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones. The purpose of
Mecanismo De Acción
The mechanism of action of TBBPA is not fully understood. However, it is believed that TBBPA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, TBBPA has been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
TBBPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBBPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TBBPA in lab experiments is its ability to act as a flame retardant. This property makes TBBPA useful in the manufacturing of electronic devices, as it reduces the risk of fire. However, one limitation of using TBBPA in lab experiments is its potential toxicity. TBBPA has been shown to have toxic effects on certain organisms, including fish and mammals.
Direcciones Futuras
There are several future directions for the study of TBBPA. One direction is the development of TBBPA-based anticancer agents. Another direction is the investigation of the potential toxic effects of TBBPA on human health and the environment. Additionally, the development of alternative flame retardants that are less toxic than TBBPA is an area of active research.
Conclusion
In conclusion, TBBPA is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TBBPA is widely used in the manufacturing of electronic devices and has potential as an anticancer agent. However, the potential toxicity of TBBPA is a concern, and further research is needed to fully understand its effects on human health and the environment.
Métodos De Síntesis
TBBPA is synthesized from the reaction of 4-tert-butylbenzaldehyde with 3-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out at a temperature of 120°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure TBBPA.
Aplicaciones Científicas De Investigación
TBBPA is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant and its potential as an anticancer agent. TBBPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12+ |
Clave InChI |
UXWCOQXOVAKPIH-LDADJPATSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)